Diastereoselectivity in Matteson α-Chloro Boronic Ester Homologation: Pinanediol (>99% ds) vs. (R,R)-2,3-Butanediol (95% ds)
In the Matteson one-carbon homologation of boronic esters with (dichloromethyl)lithium at −100 °C followed by ZnCl₂-mediated rearrangement, (+)-pinanediol boronic esters of alkylboronic acids (excluding methyl) routinely produce (αS)-α-chloro boronic esters as a single diastereomer exceeding 99% ds [1]. Under identical reaction conditions, the alternative chiral directing group (R,R)-2,3-butanediol yields the corresponding α-chloro boronic esters with only 95% ds (αS) [1][2]. This represents a 4-percentage-point diastereoselectivity deficit and a >4-fold higher proportion of the undesired diastereomer.
| Evidence Dimension | Diastereoselectivity (% ds) in formation of α-chloro boronic esters via Matteson homologation |
|---|---|
| Target Compound Data | >99% ds (single diastereomer) for (+)-pinanediol alkylboronate esters (excluding methylboronate) |
| Comparator Or Baseline | (R,R)-2,3-butanediol: 95% ds (αS)-α-chloro boronic esters |
| Quantified Difference | ≥4 percentage-point ds advantage for pinanediol; >4-fold reduction in undesired diastereomer |
| Conditions | Reaction of boronic esters with LiCHCl₂ (generated in situ from CH₂Cl₂ and LDA) at −100 °C in THF, rearrangement at 0–25 °C with anhydrous ZnCl₂ |
Why This Matters
A 4% ds gap in the homologation step propagates multiplicatively when installing adjacent stereocenters via repeated homologation, making pinanediol essential for achieving >99% ee in multi-step chiral alcohol syntheses without additional purification.
- [1] Matteson, D. S.; Sadhu, K. M.; Ray, R.; Peterson, M. L.; Majumdar, D.; Hurst, G. D.; Jesthi, P. K.; Tsai, D. J. S.; Erdik, E. Asymmetric Synthesis with Boronic Esters. Pure Appl. Chem. 1985, 57 (12), 1741–1748. DOI: 10.1351/pac198557121741. View Source
- [2] Matteson, D. S.; Sadhu, K. M.; Peterson, M. L. 99% Chirally Selective Syntheses via Pinanediol Boronic Esters: Insect Pheromones, Diols, and an Amino Alcohol. J. Am. Chem. Soc. 1986, 108 (4), 810–819. DOI: 10.1021/ja00264a039. View Source
